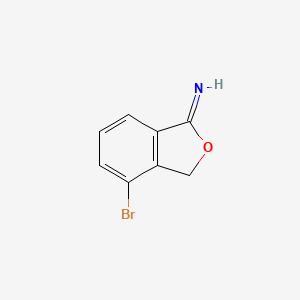

4-Bromo-3h-isobenzofuran-1-ylideneamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3H-2-benzofuran-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPLXUGLINHILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=N)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Isobenzofuran and Imine Chemistry

The core of 4-Bromo-3H-isobenzofuran-1-ylideneamine is the isobenzofuran (B1246724) scaffold, a bicyclic system where a furan (B31954) ring is fused to a benzene (B151609) ring. Isobenzofuran derivatives are known for their diverse biological activities and are integral components in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net The introduction of an imine group (=NH) at the 1-position of the isobenzofuran ring system, in place of the more common carbonyl group (C=O) found in isobenzofuran-1(3H)-ones, results in an isobenzofuran-1(3H)-imine. clockss.org This modification from a ketone to an imine significantly alters the electronic properties and reactivity of the molecule.

Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond. This functional group is a cornerstone in organic synthesis, participating in a wide array of chemical transformations. The nitrogen atom of the imine introduces basicity and nucleophilicity not present in its carbonyl counterpart. The chemistry of isobenzofuran-1(3H)-imines is an area of active research, with studies exploring their synthesis and potential as bioactive agents. clockss.orgnih.govmdpi.comresearchgate.net For instance, certain isobenzofuran-1(3H)-imine derivatives have been investigated for their potential herbicidal properties. nih.govmdpi.comresearchgate.net

Significance of Halogen Functionality in Complex Organic Molecules

The presence of a bromine atom at the 4-position of the benzene (B151609) ring is a critical feature of 4-Bromo-3H-isobenzofuran-1-ylideneamine. Halogenation is a powerful tool in the design of functional organic molecules. The introduction of a halogen, such as bromine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

In the context of benzofuran (B130515) and related heterocyclic systems, halogenation has been shown to enhance anticancer activities. nih.govnih.gov This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can stabilize the binding of a molecule to a biological receptor. nih.gov The position of the halogen on the aromatic ring is also crucial in determining the compound's biological activity. nih.govnih.gov The electron-withdrawing nature of the bromine atom in this compound can also modulate the reactivity of the entire ring system, influencing its synthetic utility and potential for further functionalization.

Precise Nomenclature and Structural Considerations of the Compound

Retrosynthetic Analysis Towards Key Precursors

Strategic Disconnections of the Isobenzofuran-1-ylideneamine Scaffold

The primary disconnection strategy for this compound involves the C=N bond of the ylideneamine functionality. This bond can be retrosynthetically cleaved via hydrolysis to reveal two key precursors: 4-bromo-3H-isobenzofuran-1-one (also known as 4-bromophthalide) and ammonia (B1221849) or a related amine source. This disconnection is strategically sound as the formation of imines from ketones and amines is a well-established and generally high-yielding transformation.

A further critical disconnection is the carbon-bromine (C-Br) bond on the aromatic ring. This leads back to the unsubstituted 3H-isobenzofuran-1-one (phthalide) as a core precursor. This approach allows for the introduction of the bromine atom at a later and more controlled stage of the synthesis, which can be advantageous for regioselectivity.

Finally, the isobenzofuranone ring itself can be disconnected. A common retrosynthetic pathway for phthalides involves a cyclization-oxidation of an o-substituted toluene (B28343) derivative, such as 2-methylbenzoic acid. This ultimately traces the origin of the scaffold back to simple, commercially available aromatic compounds.

Precursor Design for Bromine Introduction

Early-stage bromination: This strategy involves starting with a pre-brominated precursor, such as 3-bromo-2-methylbenzoic acid or a related derivative. The advantage of this approach is that the regiochemistry is set from the beginning. However, the presence of the bromine atom might interfere with subsequent reaction steps, potentially requiring the use of more robust or specialized reagents.

Late-stage bromination: In this approach, the isobenzofuran-1-one core is first synthesized, followed by a regioselective bromination to introduce the bromine atom at the 4-position. This strategy can be more convergent and may avoid potential complications in the ring-forming reactions. However, achieving high regioselectivity in the bromination of the isobenzofuranone ring can be a challenge and may require careful optimization of reaction conditions.

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several direct synthetic approaches can be envisioned for the preparation of this compound. These routes focus on the efficient formation of the isobenzofuran core, the construction of the imine functionality, and the regioselective introduction of the bromine atom.

Formation of the Isobenzofuran Core

The synthesis of the isobenzofuran-1(3H)-one (phthalide) scaffold is a well-documented process with several established methods. One convenient and efficient one-step method involves the conversion of o-alkylbenzoic acids into their corresponding phthalides. nih.gov For the synthesis of the 4-bromo derivative, a potential starting material would be 3-bromo-2-methylbenzoic acid. The reaction can be carried out using a mixture of sodium bromate (B103136) (NaBrO3) and sodium bisulfite (NaHSO3) in a two-phase system. nih.gov

Alternatively, phthalides can be synthesized through the reduction of the corresponding phthalic anhydrides or phthalic acids, followed by cyclization. For the target molecule, this would involve the use of 4-bromophthalic acid or its anhydride.

A variety of substituted isobenzofuran-1(3H)-ones have been synthesized, and their spectral data can be used for characterization. For instance, the infrared spectrum of a typical phthalide (B148349) shows a characteristic C=O stretching frequency for a five-membered lactone around 1780 cm⁻¹. cbijournal.com

Construction of the Imine Functionality

The formation of the ylideneamine (imine) functionality from the corresponding ketone is a fundamental reaction in organic chemistry. In this case, 4-bromo-3H-isobenzofuran-1-one would be reacted with a suitable nitrogen source, such as ammonia or a primary amine, to form the target imine. The reaction of o-phthalaldehydic acid with primary amines has been shown to afford 3-substituted isobenzofuran-1(3H)-one derivatives, which are structurally related to the target molecule. imjst.org

The reaction is typically carried out in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. Acid or base catalysis can also be employed to facilitate the reaction. The progress of the reaction can be monitored by spectroscopic techniques, such as infrared spectroscopy, where the disappearance of the ketone carbonyl peak and the appearance of the C=N stretching vibration would indicate the formation of the imine.

Regioselective Bromination Strategies

When a late-stage bromination strategy is employed, the regioselective introduction of the bromine atom onto the 3H-isobenzofuran-1-one scaffold is a critical step. Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com The regioselectivity of the bromination is governed by the electronic and steric effects of the substituents on the aromatic ring.

In the case of 3H-isobenzofuran-1-one, the existing oxygen-containing ring will direct the incoming electrophile. Theoretical analysis and experimental verification have shown that electrophilic aromatic bromination can be highly regioselective. mdpi.com Various brominating agents can be employed, such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or a bromide/bromate couple. rsc.org The choice of reagent and reaction conditions, including the solvent and temperature, can significantly influence the regioselectivity of the reaction. For example, the use of tetraalkylammonium tribromides has been reported for the para-selective bromination of certain aromatic compounds. mdpi.com

It is important to carefully control the reaction conditions to favor the formation of the desired 4-bromo isomer and minimize the formation of other isomers.

Catalytic Approaches in this compound Synthesis

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For a molecule like this compound, both metal-catalyzed and metal-free approaches offer potential pathways for its construction.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed reactions can be envisioned at different stages, primarily for the functionalization of the aromatic ring.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org This reaction is widely used for the formation of C-C bonds. nih.gov For the synthesis of derivatives of this compound, a key strategy would involve the coupling of a suitably protected 4-bromo-isobenzofuranone precursor with a variety of boronic acids or esters. This would allow for the introduction of diverse substituents at the 4-position, offering a route to a library of compounds. The general conditions for such a reaction typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or K₂CO₃), and a suitable solvent like 1,4-dioxane. mdpi.com The robustness of the Suzuki-Miyaura reaction allows for its application on complex molecules, including those with unprotected functional groups like anilines. nih.gov

Aryl amination, another key palladium-catalyzed transformation, could be employed to introduce the amine functionality. The palladium-catalyzed amination of aryl halides with ammonia or its surrogates provides a direct route to primary arylamines. nih.gov While direct amination of a 4-bromo-isobenzofuranone precursor to form the ylideneamine in one step is not a standard transformation, a multi-step sequence involving an initial amination of the aromatic ring followed by cyclization and imine formation is a plausible route.

Furthermore, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of related heterocyclic systems like 4(3H)-quinazolinones from 2-bromoformanilides. rsc.org A similar strategy, perhaps involving a palladium-catalyzed denitrogenation reaction of a suitable precursor in the presence of an isocyanide, has been shown to produce 3-(imino)isoindolin-1-ones, which are structurally analogous to the target molecule. nih.gov

The choice of ligand is crucial in palladium-catalyzed reactions to control reactivity and selectivity. For instance, specialized phosphine (B1218219) ligands like CataXCium A Pd G3 have been shown to be effective for Suzuki-Miyaura couplings on challenging substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to the Synthesis of Functionalized Isobenzofuranone Scaffolds

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | ortho-bromoanilines, boronic esters | CataXCium A Pd G3 | ortho-substituted anilines | nih.gov |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine, aryl-boronic acids | Pd(PPh₃)₄, K₃PO₄ | Arylated pyrimidines | mdpi.com |

| Carbonylative Synthesis | 2-bromoformanilides, organo nitros | Pd catalyst, Mo(CO)₆ | 4(3H)-quinazolinones | rsc.org |

| Denitrogenation/Isonitrile Insertion | 1,2,3-Benzotriazin-4(3H)-ones, isocyanides | Palladium catalyst | 3-(imino)isoindolin-1-ones | nih.gov |

| Amination | Aryl halides, aqueous ammonia | Palladium catalyst with KPhos ligand | Primary arylamines | nih.gov |

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is a growing area of interest due to cost and environmental considerations. For the synthesis of this compound, metal-free methods could be particularly relevant for the introduction of the bromine atom and for the amination step.

Bromination: The regioselective bromination of an isobenzofuranone precursor is a key step. While direct bromination can sometimes lead to mixtures of isomers, metal-free methods employing reagents like N-bromosuccinimide (NBS) under radical initiation or acid catalysis can offer improved selectivity.

Amination: Transition-metal-free amination of aryl halides and arylboronic acids has been reported. For instance, aryl halides can react with amines in the presence of a strong base like KN(Si(CH₃)₃)₂ in dioxane without the need for a metal catalyst. researchgate.net Another approach involves the electrophilic amination of arylboroxines with O-benzoyl hydroxylamines, providing a route to aromatic amines. organic-chemistry.org Photodecarboxylative amination of redox-active esters with diazirines also represents a metal-free pathway to amines under mild conditions. chemrxiv.org

The functionalization of the bromine atom itself can also be achieved without transition metals. For example, photo-induced, phenylhydrazine-promoted dehalogenation of aryl halides offers a metal-free method for reduction, which could be useful for creating analogs. nih.gov

Mechanistic Investigations of Reactions Involving 4 Bromo 3h Isobenzofuran 1 Ylideneamine

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of 4-Bromo-3H-isobenzofuran-1-ylideneamine is dictated by its three principal functional components: the bromine atom on the aromatic ring, the exocyclic imine moiety, and the isobenzofuran (B1246724) core. Mechanistic investigations would logically focus on these centers to understand the formation of intermediates and predict final products.

The bromine atom attached to the benzene (B151609) ring of the isobenzofuran system is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A prime example is the Suzuki-Miyaura coupling , which would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for such a transformation proceeds through several key steps. libretexts.org It begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the organoboron reagent, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Similarly, the Buchwald-Hartwig amination would allow for the formation of a C-N bond at the 4-position. The catalytic cycle for this reaction also commences with the oxidative addition of the aryl bromide to a palladium(0) catalyst. numberanalytics.comlibretexts.org The subsequent steps involve the coordination of the amine and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to furnish the arylamine product. numberanalytics.com

The nature of the intermediates in these cross-coupling reactions, particularly the geometry and electronic properties of the palladium complexes, is highly dependent on the choice of ligands coordinated to the palladium center.

The N-unsubstituted imine functional group is susceptible to a variety of transformations, most notably hydrolysis and addition reactions. elsevierpure.com

Hydrolysis of the imine back to the corresponding carbonyl compound (4-bromophthalide) and ammonia (B1221849) would be expected in the presence of water, a reaction that can be catalyzed by either acid or base. masterorganicchemistry.comchemistrysteps.com The mechanism under acidic conditions typically involves protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. chemistrysteps.com Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ammonia, leads to the ketone. masterorganicchemistry.comchemistrysteps.com

Nucleophilic additions to the imine C=N double bond represent another important reaction pathway. elsevierpure.com Organometallic reagents, such as Grignard or organolithium reagents, could add to the imine carbon to form, after workup, the corresponding secondary amines. The stereochemical outcome of such additions could potentially be controlled by the use of chiral ligands or auxiliaries.

The isobenzofuranone core itself can undergo chemical modifications. For instance, strong bases could potentially induce ring-opening of the lactone. In the presence of suitable nucleophiles and reaction conditions, this could lead to the formation of substituted benzoic acid derivatives. The synthesis of isobenzofuranone derivatives can be influenced by the choice of acid or base catalysts, leading to different reaction pathways and products. mdpi.com

Furthermore, the benzene ring, activated by the lactone and imine functionalities, could be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common than the transition metal-catalyzed reactions at the bromine center.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the sequence of events in a reaction and identifying the slowest, or rate-limiting, step. This information is critical for optimizing reaction conditions to improve yields and reaction times.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-limiting step can vary depending on the specific substrates, catalyst system, and reaction conditions. acs.orgnih.gov In many cases, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the rate-determining step. numberanalytics.comacs.org However, in other instances, particularly with sterically demanding ligands or substrates, the reductive elimination step can become rate-limiting. acs.orgnih.gov

The table below presents hypothetical kinetic data for a Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid, illustrating how the choice of ligand on the palladium catalyst could influence the rate-limiting step.

| Ligand | Proposed Rate-Limiting Step | Rate Constant (k, M-1s-1) | Reaction Half-life (t1/2, min) |

|---|---|---|---|

| Triphenylphosphine (PPh3) | Oxidative Addition | 0.05 | 45 |

| RuPhos | Reductive Elimination | 0.12 | 18 |

In the case of imine hydrolysis, kinetic studies have shown that the rate-determining step can change with pH. masterorganicchemistry.com At neutral pH, the attack of water on the imine may be the slowest step, whereas under strongly acidic conditions, the breakdown of the tetrahedral intermediate can become rate-limiting. masterorganicchemistry.com

Isotopic Labeling Experiments to Confirm Mechanisms

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms.

To confirm the mechanism of imine hydrolysis, a study could be conducted using water enriched with the 18O isotope (H218O). If the reaction proceeds as proposed, the 18O label would be incorporated into the carbonyl group of the resulting 4-bromophthalide. Mass spectrometry or NMR spectroscopy could be used to detect the presence and location of the isotopic label.

For cross-coupling reactions, deuterium (B1214612) labeling can be employed to probe the mechanism of reductive elimination. For example, in a Suzuki coupling, if two different palladium-aryl complexes, one of which is deuterated, are present, the absence of crossover products (i.e., products containing deuterium from the other complex) would support an intramolecular reductive elimination mechanism. libretexts.org

Influence of Solvent and Temperature on Reaction Mechanisms

The choice of solvent and the reaction temperature can have a profound impact on both the rate and the mechanism of a chemical reaction. numberanalytics.comscielo.brnih.gov

Solvent Effects: Solvents can influence reaction rates by stabilizing or destabilizing the ground states and transition states of the reactants. nih.gov For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF or THF are often used as they can dissolve the reactants and facilitate the formation of the catalytic species. numberanalytics.com The polarity of the solvent can affect the rate of oxidative addition and reductive elimination.

In the case of imine hydrolysis, the rate of reaction is often dependent on the polarity and proticity of the solvent. Protic solvents can participate in proton transfer steps, potentially accelerating the reaction.

The following table illustrates the hypothetical effect of different solvents on the rate of a Buchwald-Hartwig amination of this compound.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |

|---|---|---|

| Toluene (B28343) | 2.4 | 1.0 |

| Tetrahydrofuran (THF) | 7.6 | 3.5 |

| N,N-Dimethylformamide (DMF) | 36.7 | 8.2 |

Temperature Effects: Generally, increasing the reaction temperature increases the reaction rate. However, for complex, multi-step reactions, temperature can also influence the selectivity and the stability of the catalyst and intermediates. researchgate.net In cross-coupling reactions, elevated temperatures can sometimes lead to catalyst decomposition or the formation of undesired side products. researchgate.net Therefore, there is often an optimal temperature range for a given transformation. For some cross-coupling reactions, temperatures above 80 °C are required for efficient catalysis. scielo.br

Advanced Research on Derivatives and Analogues of 4 Bromo 3h Isobenzofuran 1 Ylideneamine

Design Principles for Structural Modifications and Functionalization

The design of derivatives of 4-Bromo-3H-isobenzofuran-1-ylideneamine is guided by established principles of medicinal chemistry aimed at modulating the compound's physicochemical and pharmacological properties. Key strategies for structural modification and functionalization revolve around the isobenzofuranone core, the bromo substituent, and the ylideneamine moiety.

Modification of the Isobenzofuranone Core: The phthalide (B148349) (isobenzofuran-1(3H)-one) framework is a versatile scaffold that allows for a variety of modifications. Functionalization can be achieved by introducing substituents on the aromatic ring, which can influence the electronic properties and steric profile of the molecule. The exploration of different substitution patterns on the benzene (B151609) ring can lead to derivatives with altered solubility, metabolic stability, and target-binding affinity.

Role of the Bromo Substituent: The bromine atom at the 4-position plays a significant role in the molecule's properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can contribute to molecular recognition and binding at a biological target. Furthermore, the bromo group can serve as a synthetic handle for further diversification through cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Synthesis and Characterization of Substituted Derivatives

The synthesis of substituted derivatives of this compound typically begins with the preparation of the corresponding 4-bromoisobenzofuran-1(3H)-one (4-bromophthalide). This precursor can be synthesized through various methods, including the reduction of 3-bromophthalic anhydride or the bromination of phthalide.

The key synthetic step is the conversion of the carbonyl group of the lactone to the ylideneamine. This can be achieved through a condensation reaction with a primary amine, often catalyzed by an acid. The choice of the primary amine determines the substituent on the nitrogen atom of the ylideneamine.

Recent synthetic advancements have explored one-pot procedures for the synthesis of N-substituted isobenzofuran-1(3H)-imines from secondary benzothioamides and carbonyl compounds, offering an efficient route to these derivatives. crossref.org Another innovative approach involves the electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides, which allows for the synthesis of a variety of halogenated isobenzofuran-1-imines. rsc.org

The characterization of these newly synthesized derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure and confirming the presence of the desired functional groups. Infrared (IR) spectroscopy can be used to identify the characteristic C=N stretching vibration of the ylideneamine. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound. For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous proof of the structure and stereochemistry.

A hypothetical set of synthesized derivatives and their characterization data is presented in the interactive table below.

| Derivative ID | R Group on Ylideneamine | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) C=N | MS (m/z) |

| 1a | -CH₃ | 7.8-7.5 (m, 3H, Ar-H), 5.2 (s, 2H, CH₂), 3.1 (s, 3H, N-CH₃) | 165.2 (C=N), 145.1, 132.8, 130.5, 128.9, 125.6, 122.3 (Ar-C), 68.7 (CH₂), 35.4 (N-CH₃) | 1665 | 225.0 (M⁺) |

| 1b | -CH₂CH₃ | 7.8-7.5 (m, 3H, Ar-H), 5.2 (s, 2H, CH₂), 3.4 (q, 2H, N-CH₂), 1.2 (t, 3H, CH₃) | 165.0 (C=N), 145.2, 132.7, 130.6, 128.8, 125.7, 122.4 (Ar-C), 68.8 (CH₂), 43.1 (N-CH₂), 14.5 (CH₃) | 1662 | 239.0 (M⁺) |

| 1c | -C₆H₅ | 7.8-7.5 (m, 3H, Ar-H), 7.4-7.2 (m, 5H, N-Ar-H), 5.3 (s, 2H, CH₂) | 164.5 (C=N), 148.9, 145.0, 132.9, 130.4, 129.1, 128.7, 125.8, 124.5, 122.5 (Ar-C), 69.0 (CH₂) | 1658 | 287.0 (M⁺) |

| 1d | -CH₂C₆H₅ | 7.8-7.5 (m, 3H, Ar-H), 7.3-7.1 (m, 5H, N-Ar-H), 5.2 (s, 2H, CH₂), 4.5 (s, 2H, N-CH₂) | 165.5 (C=N), 145.3, 138.1, 132.6, 130.7, 128.9, 128.5, 127.8, 125.5, 122.6 (Ar-C), 68.6 (CH₂), 52.3 (N-CH₂) | 1660 | 301.0 (M⁺) |

Structure-Reactivity Relationship Studies of Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a crucial area of investigation. These studies provide insights into the electronic and steric effects of different substituents on the molecule's behavior in chemical reactions and biological systems.

Steric Effects: The size and shape of substituents, particularly those on the nitrogen of the ylideneamine, can have a profound impact on reactivity. Bulky substituents can sterically hinder the approach of reactants to the imine carbon, thereby slowing down reaction rates. This steric hindrance can also influence the conformational preferences of the molecule, which can in turn affect its ability to bind to a biological target.

Reactivity of the Ylideneamine Bond: The C=N double bond in the ylideneamine moiety is a site of potential reactivity. It can undergo hydrolysis back to the parent isobenzofuranone and the corresponding amine, particularly under acidic conditions. nih.gov The stability of this bond can be modulated by the electronic and steric nature of the N-substituent. The imine nitrogen is also a potential site for coordination with metal ions.

Exploration of Isoelectronic and Isosteric Analogues

The exploration of isoelectronic and isosteric analogues is a powerful strategy in drug design to fine-tune the properties of a lead compound. This involves replacing atoms or groups of atoms with others that have similar electronic configurations (isoelectronic) or similar size and shape (isosteric).

Isoelectronic Analogues: In the context of this compound, isoelectronic replacements could involve substituting the bromine atom with other halogens such as chlorine or iodine. While these are all halogens, their size, electronegativity, and ability to form halogen bonds differ, which could lead to altered biological activity. Another potential isoelectronic replacement would be to substitute the oxygen atom in the furanone ring with a sulfur atom to give a thio-isobenzofuranone derivative.

The imidazoline ring has been explored as a non-classical bioisostere of the lactone ring in other contexts. nih.gov This suggests that replacing the isobenzofuranone core with other heterocyclic systems of similar size and shape could be a fruitful area of investigation.

Below is a table of potential isoelectronic and isosteric replacements for different parts of the this compound molecule.

| Original Group | Isoelectronic/Isosteric Replacement | Rationale for Replacement |

| -Br | -Cl, -I | To modulate halogen bonding and lipophilicity. |

| -Br | -CF₃ | To introduce a strongly electron-withdrawing group of similar size. |

| Ring Oxygen | -S- | To explore the effect of a larger, more polarizable heteroatom. |

| =NH | =O | To revert to the isobenzofuranone scaffold and compare activities. |

| =NH | =S | To introduce a thiocarbonyl group and alter electronic properties. |

| Benzene Ring | Thiophene, Pyridine | To explore the impact of different aromatic systems on activity. |

Uncharted Territory: The Chemical Landscape of this compound

Despite a thorough search of available scientific literature and chemical databases, detailed information regarding the synthesis, properties, and applications of the specific chemical compound this compound remains elusive. At present, there is a notable absence of published research focusing on this particular molecule.

The isobenzofuranone core structure and its derivatives are well-documented in chemical literature, with extensive research into their synthesis and biological activities. These related compounds have shown promise in various fields, including medicinal chemistry and materials science. However, the introduction of a bromo substituent at the 4-position and an imine group at the 1-position to form this compound appears to represent a novel or as-yet-unexplored area of chemical research.

Consequently, it is not possible to provide an in-depth article on its emerging applications in chemical synthesis and catalysis as outlined. The specific roles as a versatile synthetic building block, its potential in ligand design for transition metal catalysis, the development of novel reaction methodologies utilizing its reactivity, or its contribution to the synthesis of advanced organic materials have not been documented in the public domain.

This lack of information highlights a potential gap in the current body of chemical knowledge and may present an opportunity for future research endeavors. The unique combination of a brominated aromatic ring, a lactam-like isobenzofuranone core, and a reactive ylideneamine functionality could potentially endow this compound with interesting and useful chemical properties worthy of investigation.

Further exploratory synthesis and characterization of this compound are required before its potential applications can be understood and detailed. Until such research is conducted and published, the scientific community awaits to learn about the chemical behavior and utility of this specific compound.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-3h-isobenzofuran-1-ylideneamine, and how do solvent choice and reducing agents affect reaction efficiency?

- Methodological Answer : The synthesis often involves bromination and subsequent reduction steps. For example, anhydrous ether is critical for stabilizing intermediates during LiAlH4-mediated reductions, as demonstrated in a protocol yielding 61% product purity after quenching with Na₂SO₄ and purification via EtOAc extraction . Solvent polarity must balance reactivity and solubility; non-polar solvents (e.g., ether) minimize side reactions, while polar aprotic solvents enhance nucleophilic substitution rates in brominated precursors .

Q. How can researchers purify this compound to >95% purity, and what analytical techniques validate purity?

- Methodological Answer : Post-synthesis purification typically employs sequential liquid-liquid extraction (e.g., EtOAc/Na₂CO₃), followed by drying over MgSO₄ and vacuum distillation . High-performance liquid chromatography (HPLC) or GC-MS is recommended for purity validation. Crystallization in mixed solvents (e.g., hexane/EtOAc) may further enhance purity, as seen in analogous isobenzofuran derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine - and -NMR to confirm aromatic proton environments and bromine-induced deshielding. FT-IR identifies the imine (C=N) stretch near 1640 cm. Single-crystal X-ray diffraction, as applied to related isobenzofuran-1-ylideneamines, resolves stereochemical ambiguities (e.g., R-factor = 0.042 in crystallographic studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during bromination of the isobenzofuran core?

- Methodological Answer : Controlled temperature (0–5°C) and stoichiometric use of brominating agents (e.g., NBS or Br₂) minimize over-bromination. In situ monitoring via UV-Vis spectroscopy tracks intermediate formation, as shown in brominated chromenone derivatives . Catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity in analogous systems .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from divergent assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme studies) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-referencing with crystallographic data (e.g., protein-ligand co-crystals) clarifies structure-activity relationships .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) activate the bromine atom for Suzuki-Miyaura couplings, while electron-donating groups (e.g., -OCH₃) require harsher conditions (e.g., Pd(OAc)₂/XPhos at 100°C). Computational DFT studies predict reaction feasibility by analyzing LUMO localization on the brominated carbon .

Q. What methodologies enable the study of this compound’s interaction with biological targets at the molecular level?

- Methodological Answer : Use fluorescence polarization assays to quantify binding to target proteins (e.g., kinases). Molecular dynamics simulations, parameterized with crystallographic data (e.g., PDB entries), model ligand-protein interactions. Site-directed mutagenesis validates key binding residues, as applied in indole derivative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.